Azocan-1-ylacetic acid
Description
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Properties
IUPAC Name |
2-(azocan-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPZBHLMRDYFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654722 | |
| Record name | (Azocan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805180-08-9 | |
| Record name | (Azocan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Azocan-1-ylacetic acid is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. Its structure includes an azocane ring, which is a saturated nitrogen-containing heterocycle, along with an acetic acid moiety. This combination imparts distinctive chemical properties that are relevant for various biological applications.
Synthesis Methods
The synthesis of this compound typically involves several organic synthesis techniques. Common methods include:
- Oxidation : The compound can be synthesized through the oxidation of precursor compounds.
- Substitution Reactions : The azocane ring allows for various substitution reactions, leading to the formation of different derivatives.
These synthetic routes are essential for producing high-purity compounds suitable for biological studies.
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Effects : Initial investigations indicate potential anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Analgesic Activity : The compound may also possess analgesic effects, which could be beneficial in pain management.
- Antimicrobial Properties : While more research is needed, there are indications that this compound may exhibit antimicrobial activity against certain pathogens .
Research Findings and Case Studies
Research on this compound has been limited but promising. Several studies have highlighted its potential applications:
- Proteomics Research : The compound has been employed in proteomics to study protein interactions and functions, providing insights into its biochemical roles.
- Pharmacological Investigations : A study indicated that this compound interacts with specific receptors or enzymes, suggesting its role in modulating biological pathways .
- Comparative Studies : Comparative analyses with structurally similar compounds have shown that this compound may have enhanced biological activities due to its unique nitrogen-containing heterocycle combined with an oxo group.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Azocan-1-yloxoacetic acid | Contains an oxo group | Enhanced reactivity and potential bioactivity |
| 2-Aminoacetic acid | Simple amino acid | Basic structure without heterocycles |
| 2-(Pyrrolidin-1-yl)acetic acid | Contains a pyrrolidine ring | Increased solubility and reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
